molecular formula C12H15NO3 B3122772 4-(3,5-Dimethylanilino)-4-oxobutanoic acid CAS No. 303770-90-3

4-(3,5-Dimethylanilino)-4-oxobutanoic acid

Cat. No.: B3122772
CAS No.: 303770-90-3
M. Wt: 221.25 g/mol
InChI Key: FIUYHKALQQJECD-UHFFFAOYSA-N
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Description

Overview of Succinamic Acid Scaffolds and Analogues

Succinamic acids, the monoamides of succinic acid, are foundational structures in medicinal and organic chemistry. Their bifunctional nature, possessing both a carboxylic acid and an amide group, makes them valuable synthetic intermediates for creating more complex molecules. The succinamic acid scaffold is a key feature in numerous biologically active compounds, with research demonstrating a wide array of pharmacological properties, including anticonvulsant, anti-inflammatory, and antitumor activities. nih.gov The ability to readily modify the substituent on the amide nitrogen allows chemists to fine-tune the molecule's properties, a critical strategy in the field of drug discovery.

Academic Research Significance of 4-(3,5-Dimethylanilino)-4-oxobutanoic Acid

The compound this compound, also known by its alternative name N-(3,5-Dimethylphenyl)succinamic acid, serves as a specific example within the broader class of succinamic acid derivatives. Its academic significance lies primarily in the detailed structural and conformational studies that have been conducted on it.

Synthesis and Structural Analysis: The synthesis of this compound is typically achieved through the reaction of 3,5-dimethylaniline (B87155) with succinic anhydride (B1165640). A common method involves treating a solution of succinic anhydride in a solvent like toluene (B28343) with a dropwise addition of a solution of 3,5-dimethylaniline in the same solvent. The mixture is stirred at room temperature to facilitate the reaction. Following the reaction, unreacted 3,5-dimethylaniline is removed by treatment with dilute hydrochloric acid, and the final product is purified by filtration and recrystallization from a solvent such as ethanol.

While specific biological activities for this compound are not extensively documented in publicly available research, its structural features, particularly the N-substituted amide linkage, suggest its potential as a precursor for the synthesis of other biologically active molecules. The broader class of N-substituted amides is known to exhibit a range of biological effects, including analgesic and antidepressant properties.

Physicochemical Properties:

Property Value
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c

Current Research Landscape and Future Directions for Oxobutanoic Acid Amides

The research landscape for oxobutanoic acid amides is dynamic and expanding, driven by their potential applications in medicinal chemistry and materials science. Current research efforts are focused on several key areas:

Drug Discovery: A significant portion of research is dedicated to the design and synthesis of novel oxobutanoic acid amide derivatives with therapeutic potential. For instance, certain derivatives have been investigated as S1P₁ receptor agonists, which have implications for treating autoimmune diseases. acs.org The modular nature of their synthesis allows for the creation of large compound libraries for high-throughput screening against various biological targets.

Catalysis and Synthesis: Advances in synthetic methodologies continue to shape the field. Recent developments in transition metal-catalyzed reactions are providing more efficient and selective ways to form and modify amide bonds, which is crucial for the synthesis of complex oxobutanoic acid amides. nih.gov

Multitarget Inhibitors: There is a growing interest in developing multi-target directed ligands (MTDLs) to address complex diseases. The inherent functionality of the oxobutanoic acid amide scaffold makes it an attractive platform for designing molecules that can interact with multiple biological targets simultaneously.

Future Directions: The future of oxobutanoic acid amide research is poised for exciting developments. The integration of computational modeling and artificial intelligence in the drug discovery process is expected to accelerate the identification of promising new drug candidates. Furthermore, the exploration of these compounds as functional materials, for example, in the development of novel polymers and biomaterials, represents a burgeoning area of investigation. As our understanding of biological pathways becomes more sophisticated, the rational design of oxobutanoic acid amides with highly specific and potent activities will likely lead to breakthroughs in the treatment of a wide range of diseases. The continued development of innovative synthetic methods will also be critical in unlocking the full potential of this versatile class of molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dimethylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUYHKALQQJECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Direct Amide Bond Formation via Acylation Reactions

The most direct and widely utilized method for the synthesis of 4-(3,5-Dimethylanilino)-4-oxobutanoic acid involves the acylation of 3,5-dimethylaniline (B87155). This approach leverages the nucleophilic character of the amine to attack an activated carboxylic acid derivative, forming the characteristic amide linkage.

Reaction of 3,5-Dimethylaniline with Succinic Anhydride (B1165640)

The reaction between 3,5-dimethylaniline and succinic anhydride stands as the primary route for the synthesis of this compound. In this process, the amino group of 3,5-dimethylaniline acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding N-aryl succinamic acid.

A typical experimental procedure involves dissolving succinic anhydride in a suitable solvent, such as toluene (B28343), and then adding a solution of 3,5-dimethylaniline dropwise with constant stirring. nih.gov The reaction mixture is typically stirred for a period at room temperature to ensure the completion of the reaction. nih.gov Following the reaction, a dilute acid wash, for instance with hydrochloric acid, is often employed to remove any unreacted 3,5-dimethylaniline. nih.gov The solid product, this compound, can then be isolated by filtration and purified by recrystallization from a solvent like ethanol. nih.gov

Influence of Reaction Conditions and Catalysis on Yield and Selectivity

The efficiency and outcome of the reaction between 3,5-dimethylaniline and succinic anhydride can be significantly influenced by various reaction parameters. These include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the reaction. Aprotic solvents are generally preferred to avoid side reactions with the anhydride. Toluene is a commonly used solvent for this type of acylation. nih.gov

Temperature: While the reaction often proceeds readily at room temperature, adjusting the temperature can influence the reaction rate. nih.gov An increase in temperature can lead to faster reaction times; however, it may also promote the formation of byproducts, such as the corresponding succinimide (B58015) through dehydration of the initial product.

Catalysis: While the reaction can proceed without a catalyst, the use of catalysts can enhance the rate and yield. Lewis acids and bases are known to catalyze acylation reactions. For instance, in the synthesis of N-substituted succinimides from succinic acid and amines, various catalysts, including Lewis acids, have been employed. researchgate.net For direct amidation reactions, catalysts such as biogenic CaCO3 and CuO−CaCO3 have been explored, with temperature playing a crucial role in the catalytic activity. researchgate.net The presence of a base can also facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.

The interplay of these factors is critical in optimizing the synthesis for high yield and purity of this compound.

Alternative Synthetic Routes to 4-Oxobutanoic Acid Derivatives

Beyond the direct acylation of anilines, other synthetic strategies can be envisioned for the preparation of 4-oxobutanoic acid derivatives, including the target compound. These alternative routes may involve forming the carbon-nitrogen bond at a different stage of the synthesis or building the molecule through different bond formations.

Approaches Involving Aromatic Substitution Reactions

A plausible alternative approach involves the Friedel-Crafts acylation of a suitably substituted aromatic compound. nih.govwikipedia.orgsigmaaldrich.comorganic-chemistry.org In this scenario, succinic anhydride would act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to acylate an aromatic ring. sigmaaldrich.com

For the synthesis of this compound, a hypothetical route could start with 1,3-dimethylbenzene (m-xylene). A Friedel-Crafts acylation with succinic anhydride would yield 4-(2,4-dimethylphenyl)-4-oxobutanoic acid. Subsequent nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and potential rearrangement or further functional group manipulation could theoretically lead to the desired product. However, this route is more complex and may present challenges with regioselectivity during the substitution reactions.

Functional Group Interconversions on Precursor Molecules

Another alternative strategy involves the formation of the amide bond through the interconversion of other functional groups on precursor molecules. One such method is the conversion of nitro-arenes into N-aryl amides. nih.gov

A potential synthetic pathway could begin with the nitration of a suitable precursor. For example, starting with a precursor that already contains the butanoic acid chain attached to the aromatic ring, a nitro group could be introduced. This nitro-containing intermediate could then be reduced to an amine in the presence of an acylating agent, leading to the formation of the amide in a one-pot procedure. nih.gov This method avoids the direct handling of the aniline (B41778), which can be advantageous.

Stereoselective Synthesis Considerations

For the specific compound this compound, stereoselective synthesis is not a primary consideration. The molecule itself is achiral and does not possess any stereocenters. Therefore, the synthesis does not require methods to control the stereochemical outcome.

However, it is worth noting that for derivatives of 4-oxobutanoic acid that do contain chiral centers, stereoselective synthetic methods would be crucial. For instance, if a substituent on the butanoic acid chain or on the aromatic ring created a stereocenter, enantioselective or diastereoselective synthetic strategies would be necessary to obtain a specific stereoisomer. Such strategies could involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(3,5-Dimethylanilino)-4-oxobutanoic acid, a combination of one-dimensional and two-dimensional NMR experiments is utilized to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides precise information about the number, type, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton environment.

The aromatic region is expected to show two distinct signals. The two equivalent protons at the C2 and C6 positions of the dimethylaniline ring would appear as a singlet, and the single proton at the C4 position would also produce a singlet. The two methyl groups attached to the aromatic ring at the C3 and C5 positions are chemically equivalent and are expected to produce a single, more intense singlet. The aliphatic chain gives rise to two triplet signals, corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-). The protons of the methylene group adjacent to the amide carbonyl will be deshielded and appear at a lower field compared to the methylene group adjacent to the carboxylic acid group. The amide proton (-NH-) is expected to appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. Finally, the acidic proton of the carboxylic acid group (-COOH) will also present as a broad singlet, typically at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0br s1H-COOH
~9.5 - 10.5br s1H-NH-
~7.1s2HAr-H (C2, C6)
~6.7s1HAr-H (C4)
~2.6t2H-CH₂-CO-NH-
~2.5t2H-CH₂-COOH
~2.2s6HAr-(CH₃)₂

Note: Predicted data is based on established principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show two signals in the carbonyl region, corresponding to the carboxylic acid carbon and the amide carbon, with the carboxylic acid carbon typically appearing at a slightly higher chemical shift. The aromatic region will display four distinct signals: one for the two equivalent methyl-substituted carbons (C3, C5), one for the two equivalent unsubstituted carbons (C2, C6), one for the carbon bearing the amino group (C1), and one for the unsubstituted carbon at the para position (C4). The two methylene carbons of the butanoic acid chain will appear in the aliphatic region, as will the carbon signal from the two equivalent aromatic methyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~175-COOH
~172-CO-NH-
~138Ar-C (C1)
~138Ar-C (C3, C5)
~125Ar-C (C4)
~118Ar-C (C2, C6)
~32-CH₂-CO-NH-
~29-CH₂-COOH
~21Ar-(CH₃)₂

Note: Predicted data is based on established principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of the aliphatic protons. A cross-peak would be expected between the two methylene triplets, confirming the -CH₂-CH₂- fragment of the butanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons. For instance, the proton signal at ~2.6 ppm would show a correlation to the carbon signal at ~32 ppm, confirming the -CH₂-CO-NH- group. Similarly, correlations would be observed for the other methylene group and the aromatic CH and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected HMBC correlations include:

The amide proton (-NH-) showing a correlation to the amide carbonyl carbon (~172 ppm) and the aromatic carbon C1 (~138 ppm).

The protons of the methylene group adjacent to the amide carbonyl (~2.6 ppm) showing correlations to the amide carbonyl carbon (~172 ppm) and the carboxylic acid carbonyl carbon (~175 ppm).

The aromatic protons showing correlations to neighboring aromatic carbons, confirming their positions on the ring. The protons of the methyl groups would show correlations to the aromatic carbons they are attached to (C3 and C5) and the adjacent carbons (C2, C4, and C6).

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₂H₁₅NO₃.

Table 3: Calculated Exact Mass for this compound

Molecular FormulaCalculated Exact Mass (m/z)
C₁₂H₁₅NO₃221.1052

The experimentally determined exact mass from an HRMS analysis is expected to be in very close agreement with this calculated value, confirming the molecular formula of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation of this compound is expected to proceed through characteristic pathways for amides and carboxylic acids.

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups is a common fragmentation pathway. This could lead to the loss of the carboxylic acid group (-COOH, 45 Da) or the butanoic acid chain.

Amide bond cleavage: Cleavage of the amide bond can occur, leading to the formation of a 3,5-dimethylaniline (B87155) radical cation or a fragment corresponding to the acylium ion of the butanoic acid moiety.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could potentially occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon-carbon bond.

Analysis of the masses of the resulting fragments in the mass spectrum would provide strong evidence for the presence of the 3,5-dimethylanilino and the 4-oxobutanoic acid moieties and their connectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups and intermolecular interactions within this compound. The complementary nature of these two techniques allows for a comprehensive vibrational analysis.

Characterization of Amide, Carbonyl, and Carboxylic Acid Functional Groups

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent functional groups: the secondary amide, the amide carbonyl, the carboxylic acid carbonyl, and the hydroxyl group of the carboxylic acid.

The amide group gives rise to several distinct bands. The N-H stretching vibration is typically observed in the IR spectrum as a sharp band in the region of 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration of the amide carbonyl, is expected to appear as a strong absorption in the IR spectrum between 1680 and 1630 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is anticipated in the range of 1570-1515 cm⁻¹.

The carboxylic acid group also presents a set of characteristic vibrational modes. The O-H stretching vibration of the carboxylic acid is typically observed as a very broad band in the IR spectrum, spanning from 3300 to 2500 cm⁻¹, which often overlaps with C-H stretching vibrations. This broadening is a hallmark of strong hydrogen bonding. The C=O stretching of the carboxylic acid carbonyl group is expected to produce a strong, sharp band in the IR spectrum, typically around 1710 cm⁻¹ for dimeric structures resulting from hydrogen bonding.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
AmideN-H stretch~3300Medium-StrongWeak
AmideC=O stretch (Amide I)1680-1630StrongMedium
AmideN-H bend (Amide II)1570-1515Medium-StrongWeak
Carboxylic AcidO-H stretch3300-2500 (broad)StrongWeak
Carboxylic AcidC=O stretch~1710StrongMedium
Aromatic RingC-H stretch3100-3000MediumStrong
Aromatic RingC=C stretch1600-1450Medium-StrongStrong
Methyl GroupsC-H stretch2980-2850Medium-StrongMedium-Strong

Identification of Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence and nature of intermolecular hydrogen bonds in this compound can be inferred from its vibrational spectra. The significant broadening of the O-H stretching band of the carboxylic acid group is a strong indicator of hydrogen bonding. In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds. mdpi.com

Furthermore, the N-H group of the amide linkage can act as a hydrogen bond donor, while the carbonyl oxygen of both the amide and the carboxylic acid can act as hydrogen bond acceptors. This can lead to the formation of extended hydrogen-bonded networks in the solid state. The positions of the N-H and C=O stretching bands can shift depending on the strength of these interactions. For instance, involvement in hydrogen bonding typically causes a red-shift (a shift to lower wavenumbers) in the stretching frequency of the donor group (O-H and N-H) and the acceptor group (C=O).

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known crystallographic behavior of similar molecules containing both amide and carboxylic acid functionalities. mdpi.comnih.gov

Determination of Crystal System and Space Group

Based on analyses of structurally related compounds, it is likely that this compound would crystallize in a centrosymmetric space group within a monoclinic or triclinic crystal system. nih.gov Common space groups for such organic molecules include P2₁/c or P-1. The presence of multiple hydrogen bond donors and acceptors often leads to the formation of well-ordered crystalline lattices.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Key dihedral angles would define the three-dimensional shape of the molecule, including the torsion angle between the phenyl ring and the amide plane, and the conformation of the butanoic acid chain. These angles are influenced by steric hindrance and the optimization of non-covalent interactions within the crystal lattice. For a related molecule, 4-(3-fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, the dihedral angle between the phenyl ring and the oxoamine group was found to be 25.7(7)° in one of its independent molecules in the asymmetric unit. nih.gov

The following table provides expected bond lengths for key bonds in the molecule based on standard values.

BondExpected Bond Length (Å)
C=O (amide)~1.24
C-N (amide)~1.33
C=O (carboxylic acid)~1.21
C-O (carboxylic acid)~1.31
C-C (aromatic)~1.39
C-C (aliphatic)~1.54

Investigation of Non-Covalent Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The most prominent of these would likely be the formation of a centrosymmetric R²₂(8) graph set motif, where two molecules are linked through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.comnih.gov

In addition to this primary interaction, N-H···O hydrogen bonds involving the amide N-H as a donor and a carbonyl oxygen (either from the amide or the carboxylic acid of a neighboring molecule) as an acceptor are also highly probable. These interactions would link the carboxylic acid dimers into chains or sheets.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium-sized organic molecules. nih.gov It is widely used to determine optimized geometries, electronic properties, and vibrational frequencies. nih.govfinechem-mirea.ru

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process systematically alters the molecule's geometry to find the minimum energy on the potential energy surface. For 4-(3,5-Dimethylanilino)-4-oxobutanoic acid, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.

Experimental validation for theoretical models comes from single-crystal X-ray diffraction data. The crystal structure of N-(3,5-dimethylphenyl)succinamic acid, an alternative name for the title compound, has been determined. nih.gov It crystallizes in a monoclinic system with the space group P21/n. nih.gov Key structural features from this experimental work reveal that the conformations of the N—H and C=O bonds within the amide group are anti to each other. nih.gov Furthermore, the C=O and O—H bonds of the carboxylic acid group also adopt an anti orientation relative to each other. nih.gov

A theoretical geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would aim to reproduce these experimental findings. iipseries.org Discrepancies between the calculated gas-phase structure and the experimental solid-state structure can often be attributed to intermolecular forces in the crystal lattice, such as hydrogen bonding. iipseries.org In the crystal structure of this compound, molecules are linked into a three-dimensional network by intermolecular O—H···O and N—H···O hydrogen bonds. nih.gov

Conformational analysis further explores the molecule's flexibility by examining the rotation around single bonds. For this molecule, key dihedral angles include those defining the orientation of the phenyl ring relative to the amide plane and the conformation of the butanoic acid chain. By calculating the energy associated with these rotations, a potential energy surface can be mapped to identify various low-energy conformers and the energy barriers between them.

Table 1: Selected Experimental Crystal Data for this compound nih.gov

ParameterValue
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)14.346
b (Å)5.0225
c (Å)17.860
β (°)112.00
Volume (ų)1193.2
Key ConformationN-H and C=O bonds are anti
Key Hydrogen BondsO—H···O and N—H···O

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethylaniline (B87155) ring, while the LUMO would likely be distributed over the electron-withdrawing carbonyl groups of the amide and carboxylic acid moieties. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. derpharmachemica.com It helps in identifying the regions prone to electrophilic and nucleophilic attack. In an MEP map, red areas indicate negative electrostatic potential (electron-rich regions), blue areas indicate positive potential (electron-poor regions), and green areas are neutral. For the title compound, the most negative potential (red) would be concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, marking them as likely sites for electrophilic attack. The most positive potential (blue) would be found near the amide and hydroxyl hydrogen atoms, indicating these are the primary sites for nucleophilic attack. nih.gov

Table 2: Conceptual DFT-Calculated Electronic Properties

PropertyDescriptionExpected Finding for the Title Compound
E_HOMO (eV)Energy of the Highest Occupied Molecular OrbitalA relatively high energy value, indicating electron-donating capability from the aniline (B41778) ring.
E_LUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalA lower energy value, indicating electron-accepting capability at the oxobutanoic acid chain.
HOMO-LUMO Gap (eV)Energy difference (E_LUMO - E_HOMO)A moderate gap, suggesting a balance of stability and reactivity.
MEP Negative RegionSite for electrophilic attack (e.g., protonation)Concentrated on the oxygen atoms of the C=O and O-H groups.
MEP Positive RegionSite for nucleophilic attackConcentrated on the hydrogen atoms of the N-H and O-H groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and electronic delocalization. nih.gov It examines charge transfer from filled "donor" orbitals to empty "acceptor" orbitals within the molecule, a phenomenon known as hyperconjugation. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electronic delocalization and contribute to greater molecular stability.

Table 3: Plausible NBO Interactions and Stabilization Energies (E(2))

Donor Orbital (i)Acceptor Orbital (j)Interaction TypeExpected E(2) (kcal/mol)Significance
n(N)π(C=O) (Amide)n → πHighResonance stabilization of the amide bond.
n(O) (Carbonyl)σ(N-C)n → σModerateElectronic delocalization.
π(Phenyl Ring)π(C=O) (Amide)π → πModerateConjugation between the ring and side chain.
n(O) (Hydroxyl)σ(C-O)n → σLowHyperconjugation in the acid group.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. derpharmachemica.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. derpharmachemica.com

The analysis of these vibrations, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of specific spectral bands to the motions of particular functional groups. For the title compound, key vibrational modes include the N-H stretch of the amide, the O-H stretch of the carboxylic acid, the C=O stretches of both the amide and acid groups, and the characteristic C-H and C=C vibrations of the aromatic ring. Comparing the scaled theoretical frequencies with an experimental FT-IR spectrum is a critical method for confirming the molecular structure. iipseries.org

Table 4: Assignment of Key Vibrational Frequencies (Conceptual Data)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹, Scaled DFT)Expected Wavenumber (cm⁻¹, Experimental)
O-H StretchCarboxylic Acid~34503500-3400 (broad)
N-H StretchAmide~33503400-3300
C-H Stretch (Aromatic)Phenyl Ring~30803100-3000
C-H Stretch (Aliphatic)-CH₂-~29502980-2850
C=O Stretch (Acid)Carboxylic Acid~17201730-1700
C=O Stretch (Amide I)Amide~16701680-1650
N-H Bend (Amide II)Amide~15401550-1520

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand a molecule's response to ultraviolet-visible (UV-Vis) light, Time-Dependent Density Functional Theory (TD-DFT) is employed. biointerfaceresearch.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the UV-Vis absorption spectrum, including the absorption maxima (λ_max) and the intensity of the transitions (oscillator strength).

For this compound, TD-DFT calculations would likely predict intense absorptions corresponding to π → π* transitions within the aromatic system and weaker absorptions related to n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. These calculations are typically performed in a solvent using a continuum solvation model (like IEFPCM) to provide a more realistic comparison with experimental spectra measured in solution. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's conformational changes and interactions with its environment (e.g., a solvent) to be observed. nih.gov

An MD simulation of this compound, typically in a solvent box of water or ethanol, could be used to:

Explore the accessible conformational space at a given temperature, observing transitions between different low-energy structures.

Analyze the stability and dynamics of intramolecular hydrogen bonds.

Study the formation and lifetime of intermolecular hydrogen bonds between the solute and solvent molecules, providing insight into its solvation properties.

Monitor the flexibility of different parts of the molecule, such as the rotation of the methyl groups and the movement of the butanoic acid chain.

These simulations provide a bridge between the static quantum chemical picture and the dynamic behavior of the molecule in a realistic environment.

Exploration of Conformational Flexibility in Solution

The conformational landscape of this compound is a critical determinant of its physical and chemical properties. While crystal structure data provides a static image of the molecule in the solid state, computational methods are employed to explore its dynamic nature and flexibility in a solution environment.

Studies based on X-ray crystallography have determined the solid-state conformation of the molecule, which serves as a foundational model for theoretical calculations. nih.gov In the crystalline form, the molecule adopts a specific arrangement characterized by key torsional angles and bond orientations. nih.gov The conformations of the N—H and C=O bonds within the amide segment are observed to be anti to each other. nih.gov Similarly, the amide oxygen and the carbonyl oxygen of the acid segment are in an anti conformation relative to each other. nih.gov This is in contrast to the syn conformation seen in some analogous structures like N-(3-methylphenyl)succinamic acid. nih.gov

Furthermore, the carboxylic acid group also exhibits a distinct orientation; the C=O and O—H bonds are in an anti position relative to each other. nih.gov The amide hydrogen is positioned syn to one of the meta-methyl groups on the benzene (B151609) ring and anti to the other. nih.gov

While detailed computational simulations exploring the full conformational flexibility in various solvents are not extensively reported, theoretical studies would typically use this experimentally determined solid-state structure as a starting point. Solvation models would then be applied to understand how interactions with solvent molecules influence the rotational freedom around the molecule's single bonds, potentially leading to a different ensemble of low-energy conformations in solution compared to the rigid structure in the crystal lattice.

Table 1: Key Conformational Features of this compound in the Solid State nih.gov
Structural FeatureObserved ConformationDescription
N—H and Amide C=O BondsantiThe hydrogen on the nitrogen and the oxygen of the amide carbonyl are on opposite sides of the N-C bond.
Amide Oxygen and Acid C=O OxygenantiThe two carbonyl oxygens are oriented away from each other.
Acid C=O and O—H BondsantiThe carbonyl oxygen and the hydroxyl hydrogen of the carboxylic acid group are on opposite sides.
Amide Hydrogen and meta-Methyl Groupssyn and antiThe amide hydrogen is oriented towards one meta-methyl group and away from the other.

Simulations of Intermolecular Interactions with Solvents or Other Molecules

The non-covalent interactions that this compound forms with itself and with surrounding solvent molecules are crucial for understanding its solubility, crystal packing, and biological interactions.

In the solid state, the crystal structure is stabilized by a network of intermolecular hydrogen bonds. nih.gov Specifically, O—H···O and N—H···O hydrogen bonds link the molecules together, creating a robust three-dimensional network. nih.gov The carboxylic acid group participates in O—H···O bonds, a common motif for carboxylic acids, while the amide group contributes to the N—H···O interactions. nih.gov

Computational simulations can model these interactions in detail. For instance, simulations would place the molecule in a virtual box filled with solvent molecules (e.g., water, ethanol) to observe how the solvent disrupts the intermolecular hydrogen bonds seen in the crystal and forms new solute-solvent interactions. These simulations can quantify the strength and lifetime of hydrogen bonds between the molecule's amide and carboxylic acid groups and the solvent, providing insights into its solvation thermodynamics and behavior in solution.

Table 2: Hydrogen-Bond Geometry in Crystalline this compound nih.gov
Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O3—H3O···O10.861.772.630172
N1—H1N···O20.882.012.881171

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. The analysis generates two-dimensional "fingerprint plots" that summarize the frequency of different types of intermolecular contacts.

For molecules structurally related to this compound, Hirshfeld surface analysis reveals the dominant role of specific interactions in stabilizing the crystal structure. nih.gov Analysis of a closely related compound containing the 3,5-dimethylphenyl moiety shows that the most significant contributions to the crystal packing come from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov

H···H contacts typically represent the largest contribution to the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.gov

O···H/H···O contacts appear as distinct "wings" in the fingerprint plot and correspond to the crucial N—H···O and O—H···O hydrogen bonds that define the crystal's supramolecular architecture. nih.gov

C···C contacts can also be observed, often corresponding to π-π stacking interactions between aromatic rings. nih.gov

A Hirshfeld surface analysis of this compound would be expected to yield similar results, quantifying the relative importance of these interactions in its crystal lattice.

Table 3: Representative Contributions to the Hirshfeld Surface for Structurally Similar Compounds nih.gov
Contact TypeTypical Contribution (%)Interaction Represented
H···H~51%General van der Waals forces
O···H / H···O~18%Strong O—H···O and N—H···O hydrogen bonds
C···H / H···C~15%Weaker C—H···π interactions
C···C~8%π-π stacking interactions

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules can exhibit significant NLO responses, which arise from the polarization of their electron clouds under an intense electric field, such as that from a laser. nih.gov The NLO properties of a molecule are governed by its polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). nih.govnih.gov

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard method for predicting the NLO properties of organic compounds. nih.govnih.gov These calculations can determine the components of the polarizability and hyperpolarizability tensors. Molecules with large hyperpolarizability values often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov

While this compound possesses an aromatic ring and polar amide and carboxylic acid groups, specific theoretical studies to quantify its NLO properties, such as its first hyperpolarizability (β), have not been prominently reported in the literature. Such a study would involve DFT calculations to optimize the molecule's geometry and then compute its electronic response to an applied electric field to determine its potential as an NLO material.

Reactivity and Derivatization Studies

Reactions at the Amide Linkage

The amide bond in 4-(3,5-Dimethylanilino)-4-oxobutanoic acid is a key functional group that can undergo several important reactions, including hydrolysis and transamidation.

Investigation of Amide Hydrolysis Mechanisms

The hydrolysis of the amide bond in N-aryl succinamic acids, such as this compound, can be catalyzed by either acid or base, leading to the formation of 3,5-dimethylaniline (B87155) and succinic acid.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of N-aryl amides generally proceeds through an A-2 mechanism. jcsp.org.pk This mechanism involves a rapid, reversible protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield the carboxylic acid and the protonated amine.

Kinetic studies on the acid-catalyzed hydrolysis of related N-(4-substitutedaryl) succinimides have shown that the reaction rate is dependent on the acid concentration. jcsp.org.pk The catalytic efficiency of different strong acids for this type of hydrolysis has been observed to follow the order HCl > H₂SO₄ > HClO₄, which is characteristic of an A-2 mechanism. jcsp.org.pk Negative activation entropy values obtained in these studies further support the involvement of a water molecule as a nucleophile in the rate-determining step. jcsp.org.pk

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the amide linkage can also be cleaved. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. This is followed by the elimination of the 3,5-dimethylanilide anion, which is a relatively poor leaving group. The final step is an acid-base reaction where the liberated anilide anion deprotonates the newly formed carboxylic acid, driving the reaction to completion.

Transamidation Reactions with Various Amines

Transamidation is a process where the amine portion of an amide is exchanged with another amine. For a secondary amide like this compound, this reaction is typically challenging due to the stability of the amide bond. nih.gov However, various catalytic methods have been developed to facilitate this transformation. mdpi.comorganic-chemistry.org

Metal-free and metal-catalyzed approaches can be employed. For instance, a two-step approach involving N-activation of the secondary amide with a group like tert-butoxycarbonyl (Boc), followed by a nickel-catalyzed cross-coupling with the incoming amine, has proven effective for the transamidation of secondary amides under mild conditions. nih.gov Other methods include the use of hydroxylamine (B1172632) hydrochloride as a catalyst for the transamidation of primary amides, which could potentially be adapted for secondary amides. noaa.gov Iron(III) salts have also been shown to catalyze the transamidation of various amides with both aliphatic and aromatic amines. organic-chemistry.org

A representative data table for potential transamidation reactions is presented below, with expected products based on established methodologies.

Table 1: Representative Transamidation Reactions of this compound

Amine Catalyst/Conditions Expected Product

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound is a versatile handle for various derivatization reactions, most notably esterification and amidation.

Esterification Reactions with Alcohols

Esterification of the carboxylic acid can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. operachem.com This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. operachem.com

Alternatively, coupling agents can be used to facilitate ester formation under milder conditions. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be used to form esters with various alcohols, including methanol, ethanol, and isopropanol, in the presence of a base like N-methylmorpholine. researchgate.net

Below is a table illustrating potential esterification reactions.

Table 2: Potential Esterification Reactions of this compound

Alcohol Reagent/Conditions Expected Ester Product
Methanol H₂SO₄ (cat.), reflux Methyl 4-(3,5-dimethylanilino)-4-oxobutanoate
Ethanol p-TsOH, reflux with Dean-Stark trap Ethyl 4-(3,5-dimethylanilino)-4-oxobutanoate
Isopropanol DMTMM, N-methylmorpholine, THF Isopropyl 4-(3,5-dimethylanilino)-4-oxobutanoate

Amidation Reactions with Amines

The carboxylic acid can be converted into a new amide by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine would result in an acid-base reaction. chemistrysteps.com Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.compeptide.com The reaction often includes additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. nih.gov

The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide. chemistrysteps.com

The following table provides examples of potential amidation reactions.

Table 3: Potential Amidation Reactions of this compound

Amine Coupling Agent/Conditions Expected Amide Product
Aniline (B41778) EDC, HOBt, DMAP, Acetonitrile N¹,N⁴-Bis(3,5-dimethylphenyl)succinamide
Benzylamine DCC, DMAP, CH₂Cl₂ N-Benzyl-4-(3,5-dimethylanilino)-4-oxobutanamide
Morpholine EDC, HOBt, DIPEA, DMF 1-(4-(3,5-Dimethylanilino)-4-oxobutanoyl)morpholine

Reactions at the Carbonyl Group (Ketone)

The ketone carbonyl group in this compound can also undergo a range of reactions, with reduction being a prominent example.

The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is generally chemoselective for aldehydes and ketones and will not typically reduce the amide or carboxylic acid functionalities under standard conditions. masterorganicchemistry.comorganic-chemistry.org The reduction of a ketone with NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com Studies on the reduction of similar 4-aryl-4-oxoesters with methanolic NaBH₄ have shown that the keto group is readily reduced. researchgate.net In some cases, depending on the substrate and reaction conditions, both the ketone and the ester can be reduced to form a diol. researchgate.net

Other potential reactions at the ketone include the formation of imines or enamines through reaction with primary or secondary amines, respectively, under acidic catalysis. msu.edu

A table of representative reduction reactions is provided below.

Table 4: Representative Reduction of the Ketone in this compound

Reagent Solvent Expected Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol 4-(3,5-Dimethylanilino)-4-hydroxybutanoic acid
Sodium Borohydride (NaBH₄) / Manganese(II) chloride (cat.) Methanol syn-4-(3,5-Dimethylanilino)-4-hydroxybutanoic acid (potential for diastereoselectivity) researchgate.net

Nucleophilic Addition Reactions

The compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the amide group and the carbonyl carbon of the carboxylic acid. The reactivity towards nucleophiles is dictated by the nature of the nucleophile and the reaction conditions.

Generally, the carboxylic acid group will first undergo deprotonation in the presence of a nucleophile that is also a base. Strong, non-basic nucleophiles or reactions under acidic catalysis would be required to favor addition to the carboxylic acid carbonyl. Conversely, the amide carbonyl is less electrophilic than a ketone but can be attacked by potent nucleophiles such as organolithium or Grignard reagents. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Nucleophile Target Site Expected Product Type Plausible Conditions
Organolithium (R-Li)Amide CarbonylKetone (after hydrolysis)Anhydrous ether/THF, low temperature
Grignard Reagent (R-MgX)Amide CarbonylKetone (after hydrolysis)Anhydrous ether/THF
Hydride (e.g., from LiAlH₄)Both CarbonylsAmine and AlcoholAnhydrous ether/THF
Alcohols (R'-OH)Carboxylic AcidEsterAcid catalyst (e.g., H₂SO₄), heat

Reduction Reactions

The amide and carboxylic acid moieties can be reduced using various reducing agents, with the nature of the product depending on the reagent's strength.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are expected to fully reduce both functional groups. The amide would be reduced to a secondary amine, and the carboxylic acid would be reduced to a primary alcohol. This would yield 4-(3,5-dimethylphenylamino)butan-1-ol.

More selective reducing agents could potentially target one group over the other, although this can be challenging. For instance, borane (B79455) (BH₃) is known to selectively reduce carboxylic acids in the presence of many other functional groups, which could potentially yield 4-(3,5-dimethylanilino)-4-oxobutan-1-ol. The selective reduction of the amide in the presence of a carboxylic acid is less common but could be approached through protection of the acid group followed by amide reduction.

Reducing Agent Target Functional Group(s) Expected Product
Lithium Aluminum Hydride (LiAlH₄)Amide and Carboxylic Acid4-(3,5-dimethylphenylamino)butan-1-ol
Borane (BH₃•THF)Carboxylic Acid4-(3,5-Dimethylanilino)-4-oxobutan-1-ol
Diisobutylaluminium Hydride (DIBAL-H)Amide (to aldehyde, potentially) / Carboxylic Acid (to aldehyde)Complex mixture, conditions dependent

This table outlines the predicted products of reduction reactions based on established reactivity of the functional groups present.

Cyclization Reactions Leading to Novel Heterocyclic Systems

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic structures.

Formation of Lactam or Furanone Derivatives

Lactam/Imide Formation: Intramolecular condensation between the secondary amine of the anilino group and the terminal carboxylic acid is a feasible reaction, typically promoted by heat or dehydrating agents. This reaction would result in the formation of a five-membered cyclic imide, specifically N-(3,5-dimethylphenyl)succinimide. This type of cyclization is a standard method for preparing N-substituted succinimides from their corresponding succinamic acids. mdpi.com

Furanone Formation: 4-Oxobutanoic acids can exist in equilibrium with their cyclic tautomers, 5-hydroxy-dihydrofuran-2-ones. Under acidic conditions, it is plausible that the ketone carbonyl at the 4-position of the butanoic acid chain could be attacked by the carboxylic acid's hydroxyl group. This intramolecular esterification would lead to the formation of a 5-(3,5-dimethylphenylamino)-5-hydroxydihydrofuran-2-one derivative. Subsequent dehydration could potentially lead to further unsaturated products.

Reaction Type Conditions Product Class Specific Product Name
Intramolecular AmidationHeat, Dehydrating Agent (e.g., Ac₂O)Cyclic ImideN-(3,5-dimethylphenyl)succinimide
Intramolecular EsterificationAcid Catalyst (e.g., HCl)Furanone Derivative5-(3,5-Dimethylanilino)-5-hydroxydihydrofuran-2-one

This table illustrates potential cyclization pathways for the title compound to form common heterocyclic systems.

Synthesis of Spiro or Fused Ring Systems

The structure of this compound can serve as a scaffold for constructing more complex molecular architectures like spirocycles and fused rings.

Spiro Compounds: Spiro compounds could potentially be synthesized through multi-component reactions where the title compound acts as one of the reactants. For example, the active methylene (B1212753) group adjacent to the carboxylic acid could be deprotonated and used as a nucleophile in reactions with cyclic ketones or bis-electrophiles. Spirooxindoles, for instance, are often synthesized via reactions involving an arylamine, a cyclic dione, and isatin. beilstein-journals.org By analogy, a reaction could be envisioned where the butanoic acid chain participates in a condensation cascade to form a spirocyclic system.

Fused Ring Systems: An intramolecular Friedel-Crafts acylation is a plausible route to a fused ring system. In the presence of a strong acid catalyst (e.g., polyphosphoric acid or triflic acid), the carboxylic acid moiety could acylate the electron-rich dimethylaniline ring. Given the directing effects of the amino and methyl groups, cyclization would likely occur at an ortho position to the amino group, leading to the formation of a tetrahydroquinoline-dione derivative.

Target System Proposed Strategy Key Reagents/Conditions Resulting Core Structure
Spiro SystemMulti-component condensationIsatin, a suitable coupling partnerSpiro-indolone-pyrrolidinone
Fused Ring SystemIntramolecular Friedel-Crafts AcylationPolyphosphoric Acid (PPA) or Triflic AcidTetrahydroquinoline-dione

This table provides hypothetical strategies for synthesizing advanced molecular architectures starting from the title compound.

Mechanistic Investigations of Biological Interactions Theoretical and in Silico

In Silico Studies of Molecular Pathways and Cellular Processes

The primary advantage of these theoretical investigations lies in their ability to perform large-scale screenings and detailed mechanistic explorations at the molecular level, guiding further experimental validation. For a novel compound like this compound, in silico studies serve as a crucial first step in mapping its potential pharmacodynamics and toxicological profiles. These computational approaches can help to identify likely biological targets by comparing the compound's structure to known ligands of various receptors and enzymes. Furthermore, simulations can provide insights into the dynamics of these interactions, revealing how the compound might alter the conformational state of a protein and consequently modulate its function.

Theoretical Frameworks for Biochemical Pathway Interference

The prediction of how a small molecule like this compound might interfere with biochemical pathways is a cornerstone of computational toxicology and drug discovery. Several theoretical frameworks can be employed to elucidate these potential interactions.

One of the most prominent approaches is molecular docking . This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve docking the molecule against a library of known protein structures, particularly enzymes involved in key metabolic and signaling pathways. The results, often expressed as a binding affinity or docking score, can highlight potential protein targets. For instance, docking studies could reveal a high affinity for a particular kinase or dehydrogenase, suggesting a potential interference with phosphorylation cascades or metabolic processes, respectively.

Another powerful framework is the use of Quantitative Structure-Activity Relationship (QSAR) models . QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. By analyzing a dataset of compounds with known effects on a particular pathway, a QSAR model can be developed to predict the activity of new compounds like this compound. These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to make these predictions.

Pharmacophore modeling is another valuable tool. A pharmacophore is an abstract representation of the molecular features that are necessary for a molecule to interact with a specific target. By identifying the pharmacophoric features of this compound, it can be screened against databases of known pharmacophores for various biological targets. A match would suggest a potential interaction and a possible mode of biochemical pathway interference.

Finally, systems biology approaches that utilize network analysis can provide a broader perspective on pathway interference. By mapping known protein-protein and protein-metabolite interactions, these models can simulate the downstream effects of inhibiting or activating a particular protein. If molecular docking or QSAR studies predict an interaction between this compound and a specific protein, network analysis could then be used to predict the ripple effects on the entire pathway and connected cellular processes.

To illustrate how data from such theoretical studies would be presented, the following interactive table shows a hypothetical outcome of a molecular docking screen of this compound against a panel of key enzymes.

Target EnzymePathwayPredicted Binding Affinity (kcal/mol)Potential Interference
Cyclooxygenase-2 (COX-2)Prostaglandin Synthesis-8.5Inflammation
Mitogen-activated protein kinase 1 (MAPK1)MAPK Signaling Pathway-7.2Cell Proliferation, Differentiation
Caspase-3Apoptosis-6.8Programmed Cell Death
AcetylcholinesteraseCholinergic Neurotransmission-9.1Synaptic Signaling
HMG-CoA ReductaseCholesterol Biosynthesis-7.9Lipid Metabolism

This table contains hypothetical data for illustrative purposes.

Redox Activity and Electron Transfer in Biological Systems (Theoretical)

The potential for this compound to participate in redox reactions and electron transfer processes within a biological system is another critical aspect that can be explored through theoretical and computational methods. Such activities can have profound implications for cellular function, as they can lead to the generation of reactive oxygen species (ROS), interfere with cellular respiration, or alter the redox state of important biomolecules.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to determine key electronic properties of this compound that are indicative of its redox potential. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron (oxidation), while the LUMO energy relates to its ability to accept an electron (reduction). The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability.

From these fundamental electronic properties, other important parameters related to redox activity can be calculated:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated from the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated from the LUMO energy (EA ≈ -ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2.

These calculated parameters can be used to predict the likelihood of this compound participating in electron transfer reactions with biological molecules. For example, a low ionization potential would suggest that the compound could be easily oxidized, potentially leading to the generation of a radical species. Conversely, a high electron affinity would indicate a propensity for the molecule to be reduced.

The following interactive table presents hypothetical electronic properties for this compound, as would be calculated using DFT.

Electronic PropertyCalculated Value (eV)Implication for Redox Activity
HOMO Energy-6.2Moderate electron-donating potential
LUMO Energy-1.5Low electron-accepting potential
HOMO-LUMO Gap4.7High kinetic stability, low reactivity
Ionization Potential6.2Not easily oxidized
Electron Affinity1.5Unlikely to be readily reduced
Electronegativity3.85Moderate ability to attract electrons
Chemical Hardness2.35High resistance to change in electron configuration

This table contains hypothetical data for illustrative purposes.

Theoretical models of electron transfer, such as Marcus Theory, can also be applied to understand the kinetics of potential redox reactions involving this compound. These models consider factors such as the reorganization energy (the energy required to change the geometry of the molecule and its surrounding solvent upon electron transfer) and the free energy change of the reaction to predict the rate of electron transfer. By applying these theoretical frameworks, a comprehensive in silico assessment of the compound's potential to engage in and influence biological redox processes can be achieved.

Conclusion and Outlook for Future Research

Summary of Key Findings on 4-(3,5-Dimethylanilino)-4-oxobutanoic Acid

Research on this compound has primarily centered on its synthesis and its role as a chemical intermediate. The compound belongs to the class of N-aryl succinamic acids, which are derivatives of succinic acid. The synthesis of such compounds can be achieved through the reaction of an aromatic amine, in this case, 3,5-dimethylaniline (B87155), with succinic anhydride (B1165640). mdpi.comwikipedia.org This reaction opens the anhydride ring to form the corresponding N-substituted succinamic acid. mdpi.com

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of succinimide (B58015) and aryl propionic acid derivatives, to which it is structurally related, has been the subject of significant pharmacological investigation. nih.govresearchgate.net Derivatives of succinimide have shown a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. nih.gov Similarly, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The structural features of this compound, namely the dimethylaniline group and the butanoic acid chain, suggest its potential as a scaffold for developing new bioactive molecules. The lipophilic nature of the dimethylaniline moiety combined with the polar carboxylic acid group gives the molecule amphiphilic properties that could be explored in medicinal chemistry.

Prospects for Rational Design of Analogues

The rational design of analogues of this compound is a promising avenue for future research, leveraging its core structure to develop compounds with enhanced or novel biological activities. nih.govmdpi.com Structure-Activity Relationship (SAR) studies on related succinimide derivatives have been conducted, providing a foundation for designing new molecules with potential therapeutic applications. nih.gov

Key strategies for the rational design of analogues could include:

Modification of the Aromatic Ring: Altering the substitution pattern on the aniline (B41778) ring could significantly impact the compound's biological activity. Introducing different functional groups, such as halogens, nitro groups, or other alkyl groups, could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

Alterations to the Butanoic Acid Chain: The carboxylic acid group is a key feature for potential biological interactions. Modifications to this chain, such as esterification, amidation, or the introduction of different functional groups, could influence the compound's solubility, bioavailability, and target-binding affinity.

Conformationally Restricted Analogues: The design of conformationally restricted analogues is a common strategy in medicinal chemistry to enhance binding affinity and selectivity for a specific biological target. nih.gov Introducing cyclic structures or other rigidifying elements into the butanoic acid backbone could lead to more potent and selective compounds.

Computational methods, such as molecular docking and virtual screening, can play a crucial role in the rational design process. nih.gov These techniques allow for the prediction of how newly designed analogues might interact with specific protein targets, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Emerging Methodologies and Techniques for Continued Research

Advances in chemical synthesis and biological screening technologies offer exciting new possibilities for the continued investigation of this compound and its analogues.

Advanced Synthesis and Screening:

High-Throughput Screening (HTS): This technology enables the rapid screening of large libraries of compounds to identify those with promising biological activity. worldpharmatoday.com HTS can be instrumental in exploring the therapeutic potential of a wide range of analogues derived from the core structure of this compound. worldpharmatoday.comdrugdiscoverychemistry.com

DNA-Encoded Libraries (DEL): DEL technology allows for the synthesis and screening of massive collections of compounds, significantly accelerating the drug discovery process.

Affinity Selection-Mass Spectrometry (AS-MS): This technique is a powerful tool for identifying small molecule ligands that bind to soluble and membrane proteins, which can aid in target identification and lead generation. drugdiscoverychemistry.com

Computational and Structural Biology Approaches:

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are increasingly being used to analyze large datasets, predict drug-target interactions, and optimize the design of new drug candidates. worldpharmatoday.com These computational tools can significantly improve the efficiency and success rate of small molecule drug discovery. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a revolutionary technique for determining the three-dimensional structure of proteins and other biological macromolecules at near-atomic resolution. drugdiscoverychemistry.com This structural information is invaluable for structure-based drug design, allowing for the rational optimization of ligands to improve their binding affinity and selectivity. nih.govresearchgate.net

Integrated Experimental-Computational Approaches: The combination of computational modeling with experimental techniques provides a powerful framework for the rational design and development of new therapeutic agents. nih.gov This integrated approach can guide the design of novel inhibitors and provide a deeper understanding of their mechanism of action. researchgate.net

By leveraging these emerging methodologies, future research on this compound and its derivatives can be significantly accelerated, potentially leading to the discovery of new compounds with valuable therapeutic properties.

Q & A

Q. What degradation pathways occur under oxidative stress?

  • Methodological Answer : Advanced LC-MS/MS identifies oxidation products (e.g., quinones from aromatic hydroxylation or carboxylate decarboxylation). Accelerated stability studies (40°C/75% RH) combined with radical scavengers (e.g., BHT) elucidate degradation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.